molecular formula C17H17F2N3O3 B2388771 N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1825519-17-2

N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

货号 B2388771
CAS 编号: 1825519-17-2
分子量: 349.338
InChI 键: VXDCZYNPPGZLLT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and other disorders.

作用机制

N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide works by binding to the active site of BTK and inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT, which are involved in B-cell receptor signaling and cell survival. By blocking these pathways, this compound induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated efficacy in reducing tumor growth and improving survival in animal models of B-cell malignancies. It has also been shown to reduce disease severity and inflammation in preclinical models of autoimmune diseases.

实验室实验的优点和局限性

One of the main advantages of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is its high selectivity and potency for BTK inhibition. This makes it a valuable tool for studying the role of BTK in various biological processes and diseases. However, one limitation of this compound is its potential off-target effects, which may affect the interpretation of experimental results. Additionally, the use of this compound in lab experiments requires careful consideration of the appropriate dosage and treatment duration to ensure optimal efficacy and minimize potential side effects.

未来方向

There are several potential future directions for the development and use of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the evaluation of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway or immune checkpoint inhibitors. Another area of interest is the exploration of this compound in other B-cell malignancies, such as multiple myeloma or Waldenström macroglobulinemia. Additionally, the use of this compound in combination with chemotherapy or radiation therapy may also be explored as a potential treatment strategy for certain cancers.

合成方法

The synthesis of N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The process typically starts with the synthesis of 3,5-difluoroaniline, which is then coupled with 4-cyanooxan-4-yl chloride to form the intermediate compound. The intermediate is then reacted with pyrrolidine-3-carboxylic acid to form this compound. The final product is purified using various techniques, such as column chromatography and recrystallization.

科学研究应用

N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and decreased proliferation of cancer cells. This compound has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, where it has demonstrated efficacy in reducing disease severity and inflammation.

属性

IUPAC Name

N-(4-cyanooxan-4-yl)-1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c18-12-6-13(19)8-14(7-12)22-9-11(5-15(22)23)16(24)21-17(10-20)1-3-25-4-2-17/h6-8,11H,1-5,9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDCZYNPPGZLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2CC(=O)N(C2)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。